molecular formula C17H11N3O7S B14477333 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione CAS No. 69689-43-6

4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione

Cat. No.: B14477333
CAS No.: 69689-43-6
M. Wt: 401.4 g/mol
InChI Key: OHYSGEJUSBGOSL-UHFFFAOYSA-N
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Description

4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a benzyl group, and a dinitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine or a cysteine derivative with a carbonyl compound under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of Dinitrobenzoyl Group: The final step involves the acylation of the thiazolidine ring with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dinitrobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride with a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets. The dinitrobenzoyl group is known to interact with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of their functions. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar structural features.

    3,5-Dinitrobenzoyl Chloride: A precursor used in the synthesis of the compound.

    Benzyl Thiazolidine: A related compound with a benzyl group attached to the thiazolidine ring.

Uniqueness

4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the benzyl and dinitrobenzoyl groups makes it distinct from other thiazolidine derivatives.

Properties

CAS No.

69689-43-6

Molecular Formula

C17H11N3O7S

Molecular Weight

401.4 g/mol

IUPAC Name

4-benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione

InChI

InChI=1S/C17H11N3O7S/c21-15(11-7-12(19(24)25)9-13(8-11)20(26)27)18-14(16(22)28-17(18)23)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2

InChI Key

OHYSGEJUSBGOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)SC(=O)N2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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